

Storage and handling recommendations for N,N,2,4,6-Pentamethylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N,2,4,6-Pentamethylaniline**

Cat. No.: **B082024**

[Get Quote](#)

Technical Support Center: N,N,2,4,6-Pentamethylaniline

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with **N,N,2,4,6-Pentamethylaniline** (CAS: 13021-15-3). It is designed to offer practical, field-tested advice on storage, handling, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **N,N,2,4,6-Pentamethylaniline** to ensure its long-term stability?

A1: For optimal long-term stability, **N,N,2,4,6-Pentamethylaniline** should be stored in a tightly closed container in a cool, dry, and well-ventilated area.^[1] While room temperature is generally acceptable, some suppliers recommend storage at temperatures below 15°C in a dark place.^[2] It is crucial to keep the container sealed to prevent exposure to air and moisture, as aromatic amines can be susceptible to oxidation, which may lead to discoloration and degradation over time.^[3]

Q2: I've noticed the color of my **N,N,2,4,6-Pentamethylaniline** has changed from colorless/white to yellow/green. Is it still usable?

A2: A color change from white or colorless to yellow or green is a common observation for **N,N,2,4,6-Pentamethylaniline** and other aromatic amines.[\[2\]](#)[\[4\]](#) This is often due to slight oxidation or the presence of minor impurities and does not necessarily indicate significant degradation. For many synthetic applications, this slight discoloration may not affect the outcome of the reaction. However, for high-purity applications, such as in the development of pharmaceutical standards, it is advisable to assess the purity of the material using techniques like GC or NMR before use.[\[2\]](#)

Q3: What are the primary safety hazards associated with **N,N,2,4,6-Pentamethylaniline**, and what personal protective equipment (PPE) is required?

A3: **N,N,2,4,6-Pentamethylaniline** is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[\[2\]](#)[\[5\]](#) It can also cause skin and serious eye irritation.[\[2\]](#)[\[5\]](#) Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes:

- Eye Protection: Chemical safety goggles or a face shield.[\[1\]](#)[\[6\]](#)
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[\[1\]](#)[\[6\]](#)
- Skin and Body Protection: A lab coat or protective suit.[\[1\]](#)
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood is essential.[\[1\]](#) If there is a risk of inhalation, a suitable respirator should be worn.[\[7\]](#)

Q4: Can **N,N,2,4,6-Pentamethylaniline** be used in aqueous solutions?

A4: **N,N,2,4,6-Pentamethylaniline** is insoluble in water.[\[3\]](#) Therefore, it is not suitable for direct use in aqueous solutions. For reactions requiring its use in a protic solvent, co-solvents or alternative reaction media should be considered.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving **N,N,2,4,6-Pentamethylaniline**.

Issue 1: Incomplete or Slow Reaction When Using **N,N,2,4,6-Pentamethylaniline** as a Reagent.

- Potential Cause: Degradation of the reagent.
 - Troubleshooting Steps:
 - Visual Inspection: Check for significant discoloration or the presence of solid precipitates. While minor color changes are common, extensive darkening may indicate degradation.
 - Purity Check: If in doubt, verify the purity of the **N,N,2,4,6-Pentamethylaniline** using an appropriate analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
 - Purification: If the purity is found to be low, consider purification by distillation or chromatography before use.
- Potential Cause: Steric hindrance.
 - Explanation: The methyl groups on the aniline ring can create significant steric hindrance, which may slow down or prevent reactions at the nitrogen atom.
 - Troubleshooting Steps:
 - Reaction Conditions: Consider increasing the reaction temperature or using a more active catalyst to overcome the steric hindrance.
 - Alternative Reagents: If the reaction continues to be problematic, explore the use of a less sterically hindered aniline derivative.

Issue 2: Difficulty in Removing **N,N,2,4,6-Pentamethylaniline** from the Reaction Mixture.

- Potential Cause: Its physical properties.
 - Explanation: **N,N,2,4,6-Pentamethylaniline** is a liquid with a relatively high boiling point (213-215 °C), which can make its removal by simple evaporation challenging.[1][8][9][10]

- Troubleshooting Steps:

- Acid Wash: As an amine, **N,N,2,4,6-Pentamethylaniline** can be protonated and extracted into an acidic aqueous solution (e.g., 1M HCl). This is an effective method for its removal from a reaction mixture containing neutral or acidic products.
- Chromatography: If an acid wash is not feasible due to the nature of the other components in the mixture, column chromatography is a reliable method for its separation.

Experimental Protocols

Protocol: Quality Control of **N,N,2,4,6-Pentamethylaniline** by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of **N,N,2,4,6-Pentamethylaniline**.

- Sample Preparation:

- Prepare a 1 mg/mL solution of **N,N,2,4,6-Pentamethylaniline** in a suitable solvent such as dichloromethane or ethyl acetate.

- GC Conditions (Example):

- Column: A standard non-polar column (e.g., DB-5 or equivalent).

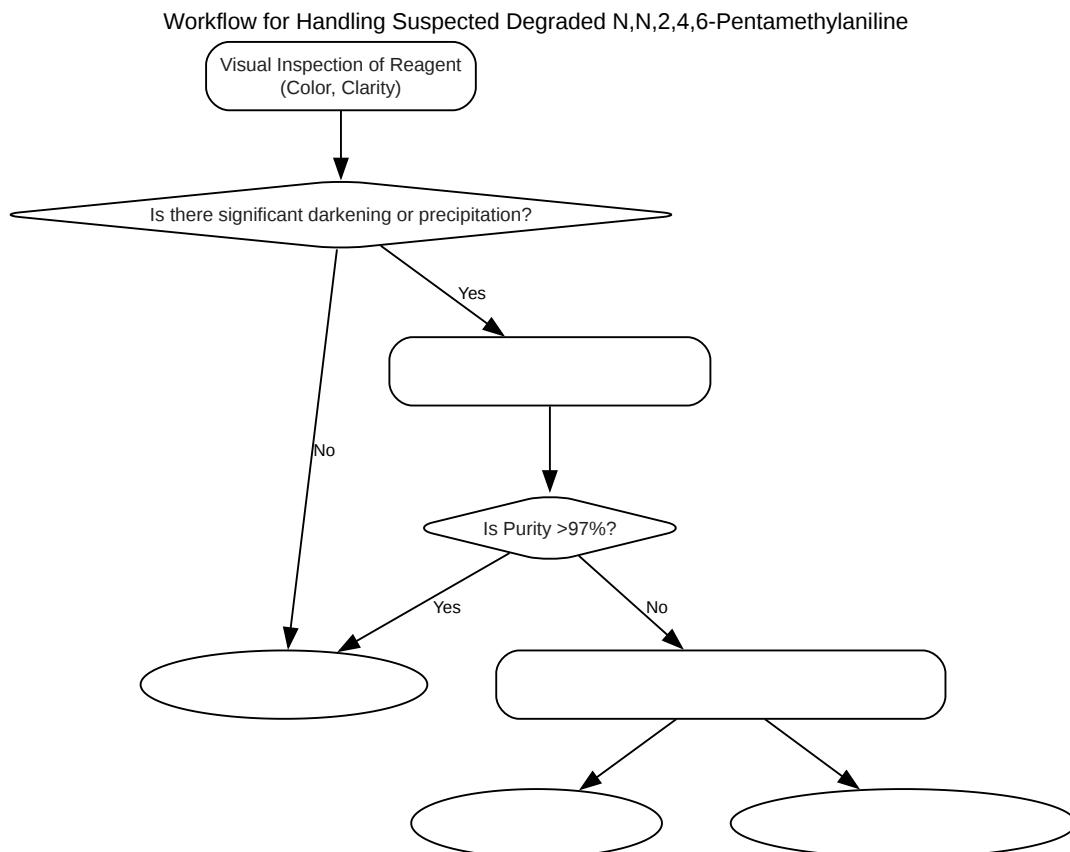
- Injector Temperature: 250 °C.

- Detector (FID) Temperature: 300 °C.

- Oven Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 250 °C.


- Hold at 250 °C for 5 minutes.

- Carrier Gas: Helium or Nitrogen.
- Injection:
 - Inject 1 μ L of the prepared sample.
- Analysis:
 - Analyze the resulting chromatogram to determine the area percentage of the main peak corresponding to **N,N,2,4,6-Pentamethylaniline**. A purity of >97% is generally considered acceptable for most applications.[\[2\]](#)[\[4\]](#)

Data Presentation

Property	Value	Source
CAS Number	13021-15-3	[1] [2] [6]
Molecular Formula	C11H17N	[2]
Molecular Weight	163.26 g/mol	[2] [6]
Appearance	White to Yellow to Green clear liquid	[2] [4]
Boiling Point	213 - 215 °C	[1] [8] [9] [10]
Flash Point	78 - 79 °C	[1] [2]
Density	0.907 g/mL at 25 °C	[8] [9] [10] [11]
Refractive Index	n20/D 1.512	[8] [9] [10] [11]

Visualizations

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling potentially degraded **N,N,2,4,6-Pentamethylaniline**.

References

- Chemical Label. (n.d.). **N,N,2,4,6-Pentamethylaniline**.
- Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS | CAS 100-61-8 MSDS.

- ChemWhat. (n.d.). **N,N,2,4,6-PENTAMETHYLANILINE** CAS#: 13021-15-3.
- PubChem. (n.d.). N,N,2-Trimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.com [fishersci.com]
- 2. N,N,2,4,6-Pentamethylaniline | 13021-15-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. N,N,2-Trimethylaniline | C9H13N | CID 11869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N,2,4,6-Pentamethylaniline | 13021-15-3 | TCI AMERICA [tcichemicals.com]
- 5. chemical-label.com [chemical-label.com]
- 6. N,N,2,4,6-Pentamethylaniline 98 13021-15-3 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. N,N,2,4,6-五甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemwhat.com [chemwhat.com]
- 10. N,N,2,4,6-PENTAMETHYLANILINE CAS#: 13021-15-3 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Storage and handling recommendations for N,N,2,4,6-Pentamethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082024#storage-and-handling-recommendations-for-n-n-2-4-6-pentamethylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com